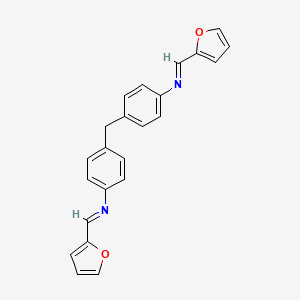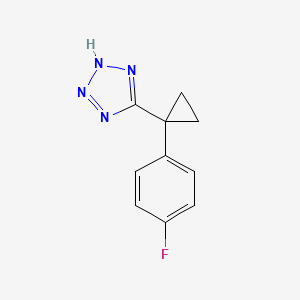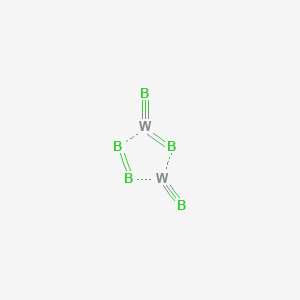
Ditungsten pentaboride,w2b5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditungsten pentaboride, with the chemical formula ( \text{W}_2\text{B}_5 ), is a synthetic compound composed of tungsten and boron. It is known for its exceptional hardness, comparable to cubic boron nitride, and its high resistance to oxidation at elevated temperatures . This compound also exhibits good thermal and electrical conductivity, making it a valuable material in various industrial applications .
Preparation Methods
Ditungsten pentaboride can be synthesized through several methods. One common approach involves the direct reaction of tungsten and boron powders. Typically, 2 moles of tungsten and 5 moles of boron are sintered in a vacuum or argon atmosphere at temperatures ranging from 1200°C to 1300°C . Another method involves the boron reduction of tungsten trioxide, which also produces tungsten monoboride as a byproduct . These methods are energy-intensive and require precise control of reaction conditions to achieve high purity .
Chemical Reactions Analysis
Ditungsten pentaboride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it forms tungsten oxides and boron oxides. Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon to produce tungsten and boron. Substitution reactions can occur with halogens or other reactive elements, leading to the formation of tungsten halides or borides with different stoichiometries . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ditungsten pentaboride has a wide range of scientific research applications. In the field of chemistry, it is used as a catalyst in various reactions due to its high surface area and reactivity. In biology and medicine, it is being explored for its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility and mechanical strength . Industrially, ditungsten pentaboride is used in the production of high-speed cutting tools, drilling tools, and composite sheets. Its high hardness and oxidation resistance make it suitable for use in high-temperature environments and as a coating material for tools .
Mechanism of Action
The mechanism by which ditungsten pentaboride exerts its effects is primarily related to its unique crystal structure and bonding characteristics. The compound’s high hardness and resistance to oxidation are attributed to the strong covalent bonds between tungsten and boron atoms. These bonds create a rigid lattice structure that is difficult to break, even under extreme conditions. Additionally, the compound’s thermal and electrical conductivity is due to the delocalized electrons within the lattice, which facilitate the transfer of heat and electrical charge .
Comparison with Similar Compounds
Ditungsten pentaboride can be compared to other tungsten borides, such as tungsten diboride (( \text{WB}_2 )) and tungsten tetraboride (( \text{WB}_4 )). While all these compounds share similar properties, such as high hardness and thermal stability, ditungsten pentaboride stands out due to its higher oxidation resistance and unique combination of thermal and electrical conductivity . Other similar compounds include uranium diboride (( \text{UB}_2 )), which is used in nuclear applications due to its neutron absorption properties .
Properties
Molecular Formula |
B5W2 |
|---|---|
Molecular Weight |
421.7 g/mol |
InChI |
InChI=1S/B2.3B.2W/c1-2;;;;; |
InChI Key |
ZFRNSGNJMJAUMG-UHFFFAOYSA-N |
Canonical SMILES |
[B]=[B].B#[W].B#[W]=[B] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
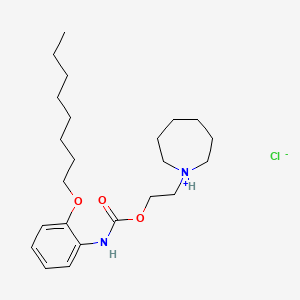
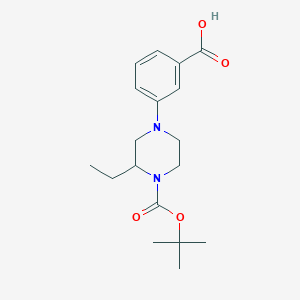
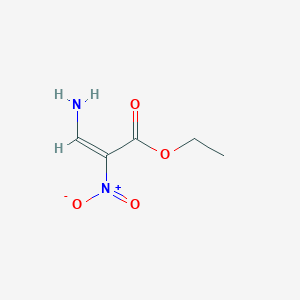

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
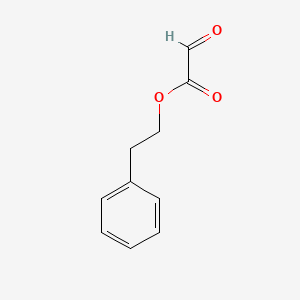
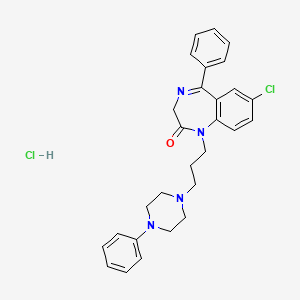

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
